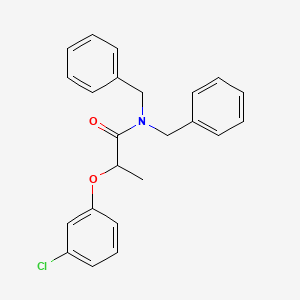
N,N-dibenzyl-2-(3-chlorophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibenzyl-2-(3-chlorophenoxy)propanamide is an organic compound with the molecular formula C23H22ClNO2 and a molecular weight of 379.88 g/mol . This compound is characterized by the presence of a chlorophenoxy group attached to a propanamide backbone, with two benzyl groups attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N,N-dibenzyl-2-(3-chlorophenoxy)propanamide typically involves the reaction of 3-chlorophenol with 2-bromopropanamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzyl chloride in the presence of a suitable catalyst to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
N,N-dibenzyl-2-(3-chlorophenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
N,N-dibenzyl-2-(3-chlorophenoxy)propanamide is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N,N-dibenzyl-2-(3-chlorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
N,N-dibenzyl-2-(3-chlorophenoxy)propanamide can be compared with other similar compounds, such as:
N,N-dibenzyl-2-(3-chlorophenyl)propanamide: This compound has a similar structure but lacks the phenoxy group, which may result in different chemical and biological properties.
N,N-dibenzyl-2-(4-chlorophenoxy)propanamide: This compound has the chlorine atom in the para position, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C23H22ClNO2 |
|---|---|
Poids moléculaire |
379.9 g/mol |
Nom IUPAC |
N,N-dibenzyl-2-(3-chlorophenoxy)propanamide |
InChI |
InChI=1S/C23H22ClNO2/c1-18(27-22-14-8-13-21(24)15-22)23(26)25(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15,18H,16-17H2,1H3 |
Clé InChI |
HWHCYSNVTHLOCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)OC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















